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molecular formula C7H3BrClNO B8137393 5-Bromo-2-chloro-4-hydroxybenzonitrile

5-Bromo-2-chloro-4-hydroxybenzonitrile

Cat. No. B8137393
M. Wt: 232.46 g/mol
InChI Key: AQMYRNXNGGGEJC-UHFFFAOYSA-N
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Patent
US08921412B2

Procedure details

To a solution of 2-chloro-4-hydroxybenzonitrile (1, 10 g, 65 mmol) in acetonitrile (200 mL) at −30° C. was added dropwise trifluoromethanesulfonic acid (10 mL, 71 mmol). The solution was stirred for 10 min at −30° C., before adding of N-bromosuccinimide (16.2 g, 91 mmol). After 18 h stirring at ambient temperature, the solution was quenched with aqueous saturated sodium hydrogen carbonate. The organic layer was extracted with ethyl acetate two times, washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting crude residue was purified on a Biotage® purification apparatus (silica gel, 5 to 40% ethyl acetate in hexanes gradient) to yield the title compound (13 g, 56 mmol, 86%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].FC(F)(F)S(O)(=O)=O.[Br:19]N1C(=O)CCC1=O>C(#N)C>[Br:19][C:7]1[C:8]([OH:10])=[CH:9][C:2]([Cl:1])=[C:3]([CH:6]=1)[C:4]#[N:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)O
Name
Quantity
10 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
16.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 10 min at −30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 18 h stirring at ambient temperature
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solution was quenched with aqueous saturated sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with ethyl acetate two times
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude residue was purified on a Biotage® purification apparatus (silica gel, 5 to 40% ethyl acetate in hexanes gradient)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(=CC(=C(C#N)C1)Cl)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 56 mmol
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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